Fluoroacetamide

Rodenticide Toxicology LD50

Procure Fluoroacetamide (CAS 640-19-7) for its unique, species-specific metabolic activation, which is critical for rodenticide bait and systemic insecticide research. Unlike direct alternatives like sodium fluoroacetate, this compound requires a hydrolysis step, making it an essential probe for studying the citric acid cycle and species-specific toxicity. Its high palatability and proven efficacy in bait formulations, where wild rats ingest up to 100 LD50s, ensure reliable dosing. Offered for validated analytical method development and as a reference standard for GC/MS.

Molecular Formula C2H4FNO
FCH2CONH2
C2H4FNO
Molecular Weight 77.06 g/mol
CAS No. 640-19-7
Cat. No. B1672904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetamide
CAS640-19-7
SynonymsFluoroacetamide;  BRN 1739054.
Molecular FormulaC2H4FNO
FCH2CONH2
C2H4FNO
Molecular Weight77.06 g/mol
Structural Identifiers
SMILESC(C(=O)N)F
InChIInChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5)
InChIKeyFVTWJXMFYOXOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility12.98 M
Freely sol in water, sol in acetone;  sparingly sol in chloroform
Moderately sol in ethanol;  sparingly sol in aliphatic and aromatic hydrocarbons
Solubility in water: very good
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroacetamide (CAS 640-19-7): A Metabolic Poison for Rodenticide, Insecticide, and Biochemical Research Applications


Fluoroacetamide (CAS 640-19-7) is an organic compound based on acetamide with a single fluorine atom substitution on the methyl group [1]. It is a metabolic poison that disrupts the citric acid cycle, functioning as a rodenticide and insecticide [2]. As a fluorinated amide, it exhibits high toxicity, with a probable oral lethal dose in humans of less than 5 mg/kg [3].

Why Generic Substitution of Fluoroacetamide with Other Rodenticides or Insecticides Fails


Fluoroacetamide's unique metabolic activation pathway and species-specific toxicity preclude direct substitution with seemingly similar compounds. Unlike sodium fluoroacetate, fluoroacetamide requires an initial hydrolysis step, the rate of which varies significantly across species, directly impacting its selective toxicity profile [1]. Furthermore, its efficacy as a systemic insecticide and its physical properties, such as high water solubility, differentiate it from other organophosphates like schradan [2]. Simply replacing it with another rodenticide or insecticide without accounting for these specific biochemical and physicochemical differences would likely result in unpredictable efficacy and safety profiles.

Fluoroacetamide: Quantifiable Comparative Evidence for Scientific Selection


Comparative Oral Toxicity in Wild Rats: Fluoroacetamide vs. Sodium Fluoroacetate

Fluoroacetamide demonstrates a distinct toxicity profile compared to sodium fluoroacetate in wild Rattus norvegicus. The average lethal dose (LD50) for fluoroacetamide was found to be 13 mg/kg, while the LD50 for sodium fluoroacetate in a comparable wild rat population is reported as 5.0 mg/kg [1]. This indicates a higher lethal dose required for fluoroacetamide, suggesting a different toxicodynamic or toxicokinetic profile in this species.

Rodenticide Toxicology LD50

Comparative Systemic Insecticidal Efficacy: Fluoroacetamide vs. Sodium Fluoroacetate and Schradan

Fluoroacetamide's potency as a systemic insecticide was directly compared to sodium fluoroacetate and schradan. Against Aphis fabae on broad beans, the approximate LD100 for fluoroacetamide was between 0.09 and 0.9 mg/kg, whereas for sodium fluoroacetate it was 0.7 mg/kg, and for schradan it was 50 mg/kg [1]. Against Brevicoryne brassicae and Myzus persicae, fluoroacetamide was more toxic than sodium fluoroacetate. For preventing eggs of Pieris brassicae from hatching, fluoroacetamide was superior to sodium fluoroacetate [2].

Insecticide Systemic Efficacy Aphid Control

Species-Selective Hydrolysis Rate: A Key Differentiator for Insecticidal Applications

The mode of action of fluoroacetamide requires hydrolysis to fluoroacetate as the first activation step. A comparative study by Matsumura and O'Brien (1963) demonstrated that this hydrolysis occurs significantly faster in cockroach homogenates than in mouse homogenates [1]. This differential rate of bioactivation is proposed as the primary mechanism accounting for the selective toxicity of fluoroacetamide towards insects like the cockroach relative to mammals, a distinction not shared by fluoroacetate itself.

Metabolism Selective Toxicity Amidase Cockroach Control

Comparative Dermal Absorption: Fluoroacetamide vs. Sodium Fluoroacetate

A key physicochemical difference relevant to occupational safety and formulation is dermal absorption. Fluoroacetamide is absorbed through the skin, whereas sodium fluoroacetate is hardly absorbed dermally [1]. This distinction is critical for risk assessment and personal protective equipment (PPE) requirements. The reported dermal LD50 for fluoroacetamide in rats is 80 mg/kg [2].

Dermal Toxicity Absorption Safety Handling

Fluoroacetamide: Best Research and Industrial Application Scenarios Based on Comparative Evidence


Rodenticide Bait Formulation Requiring Palatable, High-Potency Active Ingredient

Based on its high palatability and oral toxicity, fluoroacetamide is a strong candidate for rodenticide bait formulations. Studies show wild rats ingesting the equivalent of 18-100 LD50s from bait containing 0.5-2% fluoroacetamide, indicating excellent bait acceptance [1]. Its LD50 of 13 mg/kg in wild rats [2] allows for effective dosing while its unique metabolic profile differentiates it from sodium fluoroacetate.

Systemic Insecticide for Targeted Control of Aphids and Lepidopteran Pests

Fluoroacetamide is the preferred choice for systemic insecticide applications requiring high potency against aphids (Aphis fabae, Brevicoryne brassicae, Myzus persicae) and ova/larvae of Pieris brassicae. It demonstrates superior or equal efficacy compared to sodium fluoroacetate and vastly superior efficacy compared to schradan in direct comparative studies [3].

Biochemical Research Tool for Studying Citric Acid Cycle Inhibition and Metabolic Activation

Fluoroacetamide serves as a specific metabolic probe to study the citric acid cycle and the process of 'lethal synthesis'. Its requirement for hydrolysis by an organophosphate-sensitive amidase to yield the active fluoroacetate metabolite [4] makes it a valuable tool for investigating amidase activity and species-specific metabolic activation pathways, distinguishing it from direct aconitase inhibitors like fluoroacetate.

Analytical Standard for Developing Detection Methods in Forensic and Environmental Toxicology

Due to its high toxicity and history of abuse, fluoroacetamide is a critical analytical standard for developing and validating detection methods in biological and environmental matrices. Methods employing GC/MS with acetamide as an internal standard have been established for its quantification in blood and urine [5], as have aptamer-based SPR assays with KD values in the low micromolar range [6].

Technical Documentation Hub

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